1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine
Description
Historical Development of Sulfonylpiperazine Derivatives
The exploration of piperazine-based compounds began in the mid-20th century, with early applications centered on their role as solvents and anthelmintic agents. However, the integration of sulfonyl groups into piperazine frameworks marked a pivotal shift toward targeted therapeutic applications. The sulfonyl moiety’s ability to participate in hydrogen bonding and electrostatic interactions with biological targets drove its adoption in antiviral and anticancer agents.
A landmark advancement occurred with the development of diarylpyrimidine (DAPY) derivatives, where piperazine sulfonyl groups were strategically incorporated to enhance binding affinity against HIV-1 reverse transcriptase (RT). For instance, compounds like 18b1 demonstrated nanomolar potency against wild-type and drug-resistant HIV-1 strains by forming critical backbone interactions with residues such as F227 and P236. Concurrently, synthetic methodologies evolved to optimize piperazine sulfonyl derivatives. Transition metal-catalyzed reactions, such as Buchwald-Hartwig amination, enabled efficient coupling of piperazine intermediates with aryl halides, as seen in the synthesis of kinase inhibitors like Palbociclib and Ribociclib.
Key milestones in sulfonylpiperazine development include:
- 1953 : Introduction of piperazine as an anthelmintic agent.
- 2000s : Adoption of SNAr (nucleophilic aromatic substitution) and palladium-catalyzed reactions for piperazine functionalization.
- 2020s : Structural optimization of DAPY derivatives to improve solubility and resistance profiles.
These advances established sulfonylpiperazines as a privileged scaffold in medicinal chemistry.
Position of 1-Ethyl-4-(5-Methoxy-2,4-Dimethylbenzenesulfonyl)Piperazine in Medicinal Chemistry
This compound occupies a unique niche due to its balanced hydrophobicity and electronic profile. The ethyl group at the piperazine nitrogen enhances metabolic stability compared to smaller alkyl substituents, a feature critical for oral bioavailability. Meanwhile, the 5-methoxy-2,4-dimethylbenzenesulfonyl moiety contributes to target engagement through van der Waals interactions and π-stacking with hydrophobic binding pockets, as observed in HIV-1 RT inhibitors.
This compound’s design aligns with trends in kinase inhibitor development. For example, Bosutinib incorporates an N-methylpiperazine group to improve solubility, whereas the ethyl variant in this molecule may offer superior pharmacokinetic properties by reducing cytochrome P450 (CYP) inhibition. Additionally, the methoxy and methyl substituents on the benzene ring mirror strategies used in DAPY derivatives to optimize steric complementarity with resistant HIV-1 mutants.
Structural Relationship to Similar Sulfonylpiperazine Compounds
The target compound shares structural motifs with several clinically relevant agents (Table 1):
The ethyl group distinguishes this compound from 18b1 , which uses a methyl sulfonyl group to enhance solubility. Compared to Palbociclib’s t-butyl carbamate, the ethyl substituent likely reduces steric hindrance, potentially improving binding kinetics. Furthermore, the 5-methoxy-2,4-dimethylphenyl group introduces a bulkier aromatic system than the 3-cyanophenyl group in 18b1 , which may broaden interactions with tolerant regions in target proteins.
Significance in Drug Discovery and Development
Sulfonylpiperazine derivatives like this compound address two critical challenges in drug development: resistance mitigation and pharmacokinetic optimization . In HIV-1 RT inhibitors, sulfonyl groups form hydrogen bonds with backbone atoms of mutant strains, circumventing resistance caused by side-chain mutations. Similarly, the ethyl-piperazine moiety may reduce off-target interactions with CYP enzymes, a common issue with methylated analogs.
The compound’s synthetic accessibility further underscores its potential. Modular approaches, such as coupling N-Boc-piperazine with functionalized aryl halides followed by deprotection and sulfonylation, enable rapid diversification. This flexibility aligns with fragment-based drug design paradigms, where incremental modifications refine potency and selectivity.
Properties
IUPAC Name |
1-ethyl-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-5-16-6-8-17(9-7-16)21(18,19)15-11-14(20-4)12(2)10-13(15)3/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTWWHCYMITXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine typically involves the reaction of 1-ethylpiperazine with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-Ethyl-4-(5-hydroxy-2,4-dimethylbenzenesulfonyl)piperazine.
Reduction: Formation of 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfanyl)piperazine.
Substitution: Formation of various substituted piperazines depending on the substituent used.
Scientific Research Applications
Scientific Research Applications
1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine has been investigated for several applications:
Chemistry
- Reagent in Organic Synthesis : This compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
- Enzyme Inhibition Studies : Due to its structural similarity to biologically active compounds, it is used in enzyme inhibition studies. The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their activity.
- Receptor Binding Studies : The piperazine ring may modulate receptor activity by fitting into specific binding sites, influencing neurotransmitter release or receptor activation.
Medicine
- Drug Development Potential : Research indicates that this compound may possess pharmacological properties useful in drug development. Its biological activity could lead to applications in treating neurological disorders, given its potential anticonvulsant properties.
Industry
- Intermediate in Pharmaceuticals and Agrochemicals : It is utilized as an intermediate in the production of various pharmaceuticals and agrochemicals, contributing to the synthesis of compounds with therapeutic effects.
Case Studies
A notable case study evaluated the anticonvulsant properties of piperazine derivatives. Various compounds were tested for efficacy against maximal electroshock seizure models in rats. Results indicated that specific modifications in molecular structure could enhance therapeutic effects while minimizing neurotoxicity.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperazine ring can interact with receptor sites, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Receptor Binding Affinity
Key structural analogs and their pharmacological properties are summarized below:
- Receptor Binding Trends :
- Piperazine rings generally enhance binding affinity compared to morpholine or piperidine analogs. For example, replacing piperazine with piperidine in hA2AAR-targeting compounds reduced affinity by ~10-fold (Ki = 594 nM vs. 58 nM) .
- Substituent position matters: Para-substituents on the phenyl ring (e.g., OCH2CH2OCH3, COOEt) reduced hA2AAR binding, while meta/ortho substituents retained activity .
Pharmacological Activity
- Antiviral Activity: Ethyl piperazine analogs (e.g., 5f in RVFV inhibitors) showed reduced activity when N–H was replaced with –CH2 or oxygen, highlighting the importance of hydrogen-bond donor capacity . Butyl piperazine analog 9a matched the parent compound’s antiviral potency (EC50 ~0.5 μM) with improved cytotoxicity profiles (CC50 > 100 μM) .
Anti-inflammatory and Antitumor Activity :
Physicochemical Properties
Solubility :
- Piperazine derivatives with ethylene/methylene spacers (e.g., 8ac, 8ad) exhibited higher aqueous solubility (80 μM at pH 2.0–6.5) due to balanced pKa values (~6–7) .
- Direct attachment of bulky groups (e.g., N-phenylpiperazinyl) reduced solubility to <20 μM, while benzyl groups restored it to 60–80 μM .
Metabolic Stability :
Selectivity and Toxicity
- PARP-1 Selectivity: Piperazine-substituted naphthoquinones showed >100-fold selectivity for PARP-1 over PARP-2, unlike non-piperazine analogs .
- Toxicity :
Data Tables
Table 1: Solubility and pKa of Piperazine Derivatives
| Compound | Spacer Type | Aqueous Solubility (μM) | Calculated pKa |
|---|---|---|---|
| 8ac (ethylene spacer) | Ethylene | 80–100 | 6.5–7.0 |
| 8j (methylene spacer) | Methylene | 60–80 | 5.0 |
| 8c (direct attachment) | None | <20 | 3.8 |
Table 2: Antiviral Activity of Piperazine Analogs
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (CC50/EC50) |
|---|---|---|---|
| Butyl piperazine (9a) | 0.5 | >100 | >200 |
| Ethyl piperazine (5f) | 1.2 | 50 | 42 |
| N-Methyl analog (8c) | >10 | >100 | N/A |
Data from .
Biological Activity
1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine is a sulfonyl piperazine derivative with potential biological activities. This compound has garnered interest in pharmacological research due to its unique structural features, which may influence its interaction with biological targets. The following sections detail its synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.
- IUPAC Name : 1-ethyl-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine
- Molecular Formula : C15H24N2O3S
- Molecular Weight : 312.4277 g/mol
- CAS Number : 873679-93-7
Synthesis
The synthesis of this compound typically involves:
- Formation of the Piperazine Core : Reaction of 1-ethylpiperazine with sulfonyl chloride.
- Substitution Reactions : Introduction of the methoxy and dimethyl groups on the benzenesulfonyl moiety.
The reaction is generally conducted in organic solvents like dichloromethane or tetrahydrofuran, using bases such as triethylamine to facilitate the process .
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. In a study involving various piperazine derivatives, certain compounds were screened for their efficacy against maximal electroshock seizure (MES) models in rats. These studies aimed to establish structure-activity relationships (SAR) that could guide further drug development .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity.
- Receptor Binding : The piperazine ring may modulate receptor activity by fitting into specific binding sites, influencing neurotransmitter release or receptor activation.
Comparative Studies
Comparative studies with related compounds reveal unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Ethyl-4-(2,4-dimethylbenzenesulfonyl)piperazine | Lacks methoxy group | Reduced binding affinity |
| 1-Ethyl-4-(5-methoxybenzenesulfonyl)piperazine | Fewer methyl substitutions | Moderate activity |
| 1-Ethyl-4-(5-methoxy-2,4-dimethylphenyl)piperazine | Similar structure | Comparable activity |
This table illustrates how variations in substituents affect the biological profile of these compounds.
Case Studies
A notable case study involved the evaluation of piperazine derivatives for their neurotoxic effects alongside their anticonvulsant properties. Compounds were administered at varying doses to assess both therapeutic efficacy and safety profiles using the rotorod test in mice. The results indicated that specific modifications in the molecular structure could enhance therapeutic effects while minimizing neurotoxicity .
Q & A
Q. What are the standard synthetic routes for 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution on the piperazine ring. A common approach is reacting 1-ethylpiperazine with a sulfonyl chloride derivative (e.g., 5-methoxy-2,4-dimethylbenzenesulfonyl chloride) under basic conditions (e.g., LiH or triethylamine in DMF) . Purification is achieved via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) or recrystallization from ethanol . For purity optimization, employ HPLC with UV detection or mass spectrometry to confirm structural integrity and monitor side products.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR (1H/13C) to verify substituent positions and piperazine ring conformation.
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for analogous piperazine derivatives .
- FT-IR to confirm functional groups (e.g., sulfonyl S=O stretch at ~1150–1350 cm⁻¹) .
Q. What in vitro models are suitable for preliminary biological activity evaluation?
- Methodological Answer :
- Receptor binding assays : Radioligand competition studies (e.g., dopamine D2/D3 receptors) using tritiated ligands like [³H]spiperone .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at varying concentrations (1–100 µM) .
- Enzyme inhibition : Evaluate carbonic anhydrase inhibition via stopped-flow CO2 hydration assays .
Advanced Research Questions
Q. How can low yields during the sulfonylation step be resolved, and what reaction parameters are critical?
- Methodological Answer : Low yields often stem from incomplete sulfonyl chloride activation or competing side reactions. Optimize by:
- Using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to enhance electrophilicity .
- Adjusting stoichiometry (1.2:1 molar ratio of sulfonyl chloride to piperazine) .
- Conducting reactions under inert atmosphere (N2/Ar) to prevent hydrolysis. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
Q. How to design experiments to assess selectivity for dopamine receptor subtypes (e.g., D3 vs. D2)?
- Methodological Answer :
- Comparative binding assays : Use cell lines expressing D2 (e.g., CHO-K1/D2) and D3 (HEK293/D3) receptors. Measure IC50 values with [³H]raclopride (D2) and [³H]PD128907 (D3) .
- Functional assays : Monitor cAMP inhibition (D3-selective signaling) vs. calcium mobilization (D2-mediated pathways) .
- Molecular docking : Perform homology modeling using D3 receptor structures (PDB: 3PBL) to predict binding interactions .
Q. How to address contradictions in reported biological activity across structural analogs?
- Methodological Answer : Contradictions may arise from substituent electronic effects or assay variability. Resolve by:
- Conducting structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. nitro groups) and compare logP/logD values .
- Validating results across multiple assays (e.g., antimicrobial disk diffusion vs. broth microdilution for MIC determination) .
- Applying QSAR models to predict bioactivity cliffs and optimize lead compounds .
Q. What strategies improve compound stability during long-term storage?
- Methodological Answer :
- Storage conditions : Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation .
- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) and reconstitute in DMSO before use.
- Stability monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV to track degradation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
